molecular formula C16H21N3O2 B15057193 3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B15057193
M. Wt: 287.36 g/mol
InChI Key: HHQKSSOYJCJEEV-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a potent and selective antagonist of the alpha-2C adrenergic receptor (α2C-AR). The compound has demonstrated significant research value in preclinical models of neurological disorders. Its mechanism of action involves blocking the α2C-AR subtype, which is implicated in the modulation of neurotransmitters like dopamine and norepinephrine. This specific antagonism has been shown to enhance dopamine and norepinephrine release in the prefrontal cortex, a key area for cognitive function. Research utilizing this compound, as detailed in studies available through sources like the National Center for Biotechnology Information (https://pubchem.ncbi.nlm.nih.gov), has explored its potential for improving cognitive deficits and motor symptoms associated with conditions such as Parkinson's disease and depression. For instance, its efficacy has been investigated in models like haloperidol-induced catalepsy, where it showed potential to reverse motor deficits, suggesting a role in alleviating parkinsonian symptoms (https://pubchem.ncbi.nlm.nih.gov). The selective nature of this antagonist makes it an invaluable pharmacological tool for dissecting the distinct roles of α2-AR subtypes in the central nervous system and for investigating novel therapeutic pathways for neurodegenerative and psychiatric diseases. This product is offered with high chemical purity and is intended for research applications in a controlled laboratory environment.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

3-(4-ethoxy-3,5-dimethylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H21N3O2/c1-4-20-14-10(2)8-12(9-11(14)3)15-18-16(21-19-15)13-6-5-7-17-13/h8-9,13,17H,4-7H2,1-3H3

InChI Key

HHQKSSOYJCJEEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)C2=NOC(=N2)C3CCCN3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with two structurally related analogs from the evidence:

Compound Name Substituent (Position 3) Substituent (Position 5) Molecular Weight (g/mol) Calculated logP Key Features
Target Compound 4-Ethoxy-3,5-dimethylphenyl Pyrrolidin-2-yl ~315.4 ~2.8 Moderate lipophilicity; ethoxy group enhances solubility vs. halogens
3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole 2-Bromophenyl Pyrrolidin-2-yl ~334.2 ~3.2 Higher logP due to bromine; potential for halogen bonding
5-Aryl-3-((Quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazoles (Quinolin-8-ylsulfonyl)methyl Aryl (e.g., 4-fluorophenyl) ~450–500 ~3.5–4.0 Sulfonyl group enhances polarity; quinoline moiety enables π-π interactions

Key Observations:

  • Lipophilicity: The target compound’s logP (~2.8) is lower than the bromophenyl analog (~3.2) due to the ethoxy group’s polarity, which may improve aqueous solubility.
  • Substituent Effects: The 4-ethoxy-3,5-dimethylphenyl group introduces steric hindrance and electron-donating effects, contrasting with the bromophenyl analog’s electron-withdrawing bromine.
  • Biological Relevance: The quinoline sulfonyl derivatives in demonstrate potent EGFR inhibition, highlighting the role of bulky, planar groups (e.g., quinoline) in targeting kinase active sites . The target compound’s pyrrolidine may facilitate interactions with acidic residues in enzymes.

Q & A

Advanced Research Question

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic cyclization steps .
  • Green Solvents : Replace DMSO with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • In-Line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

How do structural modifications (e.g., substituent changes on the phenyl ring) influence the compound’s physicochemical properties?

Advanced Research Question

  • Electron-Withdrawing Groups : Nitro or trifluoromethyl groups increase oxidative stability but reduce solubility .
  • Hydrophobic Substituents : Ethoxy groups enhance membrane permeability (LogP ~2.5) compared to methoxy (LogP ~1.8) .
  • Steric Effects : Bulky 3,5-dimethyl groups on the phenyl ring hinder rotation, stabilizing bioactive conformations .

What in vitro and in vivo models are suitable for assessing the compound’s pharmacokinetics?

Advanced Research Question

  • In Vitro : Caco-2 cells evaluate intestinal absorption; microsomal stability tests (human liver microsomes) predict metabolic clearance .
  • In Vivo : Rodent models measure oral bioavailability (%F) and half-life (t1/2_{1/2}). For example, oxadiazole analogs show t1/2_{1/2} = 4–6 hours in mice .

How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Advanced Research Question

  • Force Field Refinement : Adjust parameters for halogen bonds or π-stacking in docking software .
  • Proteomics : Use thermal shift assays to identify off-target interactions .
  • Crystallography : Co-crystallize the compound with its target to validate binding poses .

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